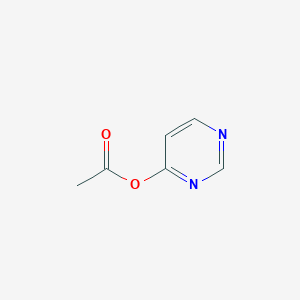

Pyrimidin-4-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidin-4-yl acetate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound specifically has an acetate group attached to the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidin-4-yl acetate can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the acetate ester at the fourth position of the pyrimidine ring.

Another method involves the use of palladium-catalyzed coupling reactions, where pyrimidine derivatives are reacted with acetylating agents in the presence of a palladium catalyst. This method offers high selectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-4-yl acetate can undergo various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The acetate group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of pyrimidine-4-carboxylic acid.

Reduction: Formation of dihydrothis compound.

Substitution: Formation of various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Pyrimidin-4-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

Medicine: Pyrimidine derivatives have been studied for their potential as antiviral, anticancer, and anti-inflammatory agents.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of pyrimidin-4-yl acetate depends on its specific application. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are involved in various cellular processes such as DNA replication and repair. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

Pyrimidin-4-yl acetate can be compared with other pyrimidine derivatives, such as:

Pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

Dihydrothis compound: Reduced form of this compound.

Pyrimidine-4-amine: Contains an amino group at the fourth position instead of an acetate group.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its applications in biology and medicine highlight its importance in scientific research.

Biological Activity

Pyrimidin-4-yl acetate, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its unique substitution pattern, which influences its reactivity and biological activity. It serves as a scaffold for the design of various biologically active compounds, particularly in the fields of anti-inflammatory and anticancer therapies.

Target Pathways:

Pyrimidine derivatives, including this compound, primarily exert their effects through the inhibition of key inflammatory mediators and enzymes involved in various biochemical pathways. Notably, they have shown potential in targeting:

- Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 has been linked to anti-inflammatory effects.

- NAPE-PLD Enzyme: Some studies indicate that pyrimidine derivatives can inhibit the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), influencing lipid metabolism and inflammation .

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO), which are critical mediators in inflammatory responses. Studies have demonstrated that derivatives containing this compound can effectively reduce inflammation in vitro and in vivo models .

Table 1: Anti-inflammatory Effects of this compound Derivatives

| Compound Name | IC50 (µM) | COX Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|---|

| Methyl 2-(pyrimidin-4-YL)acetate | 12.5 | 85 | 90 |

| Ethyl 2-(pyrimidin-4-YL)acetate | 10.0 | 80 | 88 |

2. Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines, including breast adenocarcinoma (MCF7) and chronic myeloid leukemia (K562). These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 15.0 | Induction of apoptosis via caspase activation |

| This compound | K562 | 18.5 | Inhibition of Bcr-Abl tyrosine kinase activity |

Case Studies

Case Study 1: Inhibition of COX Enzymes

A study investigated the anti-inflammatory effects of a series of pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and COX inhibition, leading to reduced PGE2 levels in inflammatory models .

Case Study 2: Antitumor Activity

In another research effort, a library of pyrimidine derivatives was synthesized and tested for anticancer activity against multiple cell lines. The findings revealed that certain modifications enhanced cytotoxicity, making them viable candidates for further development as anticancer agents .

Properties

CAS No. |

98197-80-9 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

pyrimidin-4-yl acetate |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)10-6-2-3-7-4-8-6/h2-4H,1H3 |

InChI Key |

MCUFMXVJDURFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC=NC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.